molecular formula C17H22N2O4S B1633978 2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid

2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid

Cat. No.: B1633978
M. Wt: 350.4 g/mol
InChI Key: XRCZZVVWVGSUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The dimethylamino group is introduced through a substitution reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the attachment of the pentanoic acid chain through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool for certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This interaction can result in various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 5-(Dimethylamino)-1-naphthalenesulfonamide
  • 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid
  • Dansyl amide (DNSA)

Uniqueness

What sets 2-(5-(Dimethylamino)naphthalene-1-sulfonamido)pentanoic acid apart from these similar compounds is its specific combination of functional groups and the length of its carbon chain. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZZVVWVGSUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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